Trimethylsulfonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Methylating agent: Trimethylsulfonium iodide acts as a methylating agent, transferring a methyl group (CH₃) to other molecules. This property finds use in the synthesis of various organic compounds, including epoxides, amines, and ethers [, ].

- Ylide formation: Under specific conditions, trimethylsulfonium iodide can form ylides, which are reactive intermediates containing a negatively charged carbon adjacent to a sulfur atom. These ylides participate in various reactions, such as cycloadditions and rearrangements.

Analytical Chemistry

- Chromatographic separation: Trimethylsulfonium iodide serves as an ion-pairing agent in ion-exchange chromatography. By pairing with negatively charged analytes, it alters their retention behavior, enabling better separation and detection.

Other Applications

- Study of biological processes: Trimethylsulfonium iodide has been used to investigate biological processes, such as the methylation of biomolecules and the role of sulfur-containing compounds in organisms [].

- Synthesis of biologically active compounds: The methylating ability of trimethylsulfonium iodide has been utilized in the synthesis of biologically active molecules, including nitroxide free radicals and potential therapeutic agents [].

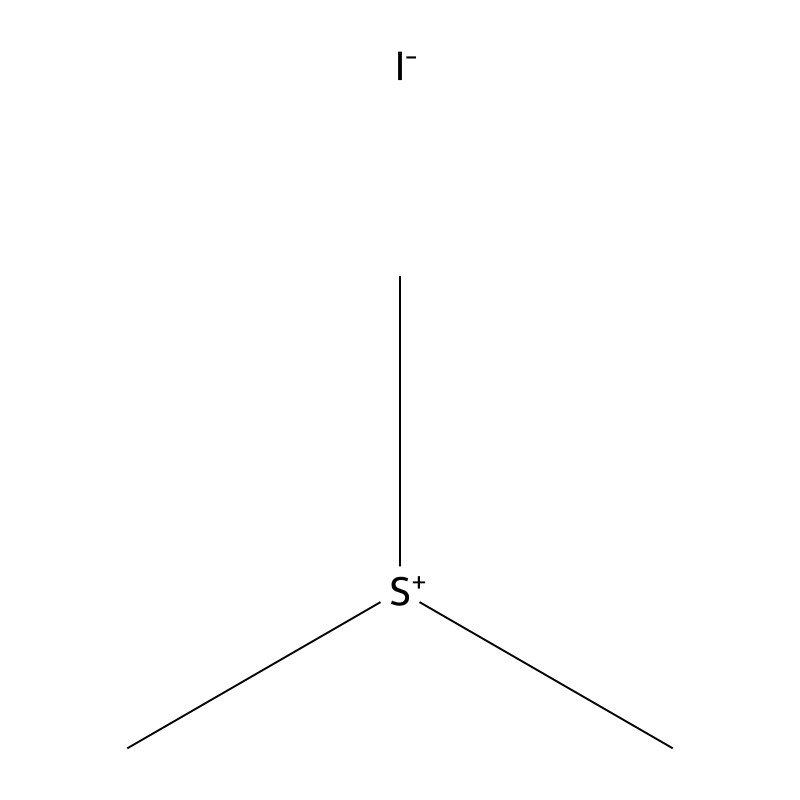

Trimethylsulfonium iodide is an organic compound with the chemical formula . It is classified as a sulfonium salt, characterized by a positively charged trimethylsulfonium cation paired with an iodide anion . The compound appears as colorless crystals and has a molecular weight of 204 g/mol. Its crystal structure is monoclinic, with specific parameters such as , , and along with a density of 1.958 g/cm³. Trimethylsulfonium iodide decomposes at temperatures between 203 °C and 207 °C .

- Wear gloves and safety glasses when handling TMI.

- Work in a well-ventilated fume hood.

- Store in a cool, dry place in a sealed container.

- Refer to safety data sheets (SDS) for detailed handling procedures if available from suppliers.

In addition, trimethylsulfonium iodide can react with carbonyl compounds to form epoxides through nucleophilic attack by the generated ylide .

Trimethylsulfonium iodide finds applications in organic synthesis as a precursor for generating ylides used in various reactions, including:

- Epoxidation: It serves as a source of dimethylsulfonium methylide for the conversion of carbonyl compounds into epoxides.

- Aziridination: Similar to epoxidation, it can facilitate the formation of aziridines from carbonyl precursors.

- Phase Transfer Catalysis: It has been employed in reactions involving phase transfer catalysis due to its ability to solubilize reactants across different phases .

Studies involving trimethylsulfonium iodide focus on its interactions with various reagents and substrates during synthetic processes. For example, it has been shown to effectively react with ketones and other electrophiles when used in conjunction with strong bases like sodium hydride. These interactions are crucial for optimizing conditions in organic synthesis and enhancing yields of desired products .

Trimethylsulfonium iodide is part of a broader class of sulfonium salts. Below is a comparison with several similar compounds:

| Compound | Formula | Molecular Weight (g/mol) | Properties |

|---|---|---|---|

| Trimethylsulfonium chloride | 112.5 | Colorless crystals, decompose at 100 °C | |

| Trimethylsulfonium bromide | 157 | Colorless crystals, decomposes at 172 °C | |

| Trimethylsulfoxonium iodide | 240 | Used to generate ylides for epoxidation | |

| Trimethylsulfonium tetrafluoroborate | 163.97 | Melting point = 205-210 °C |

Uniqueness of Trimethylsulfonium Iodide

What sets trimethylsulfonium iodide apart from its counterparts is its specific utility in generating dimethylsulfonium methylide under basic conditions, which is particularly effective for synthesizing epoxides and aziridines through the Corey-Chaykovsky reaction. Its unique reactivity profile makes it a valuable reagent in organic chemistry compared to other sulfonium salts that may not have the same efficiency or versatility .

The foundational research into sulfonium compounds emerged from the broader investigation of organosulfur chemistry in the early 20th century. While sulfur ylides were first disclosed in 1930 by Ingold and Jessop, the synthetic potential of these compounds remained largely unexplored until the revolutionary work of the 1960s. The discovery of trimethylsulfonium iodide as a useful synthetic intermediate coincided with the groundbreaking studies by Johnson and LaCount, Franzen, and most notably, Corey and Chaykovsky, who demonstrated the remarkable utility of sulfur ylides in small ring syntheses.

The historical significance of trimethylsulfonium iodide became particularly evident through Johnson's seminal 1961 publication, which reported the unexpected formation of epoxides rather than the anticipated Wittig-like products when 9-dimethylsulfonium fluorenylide was reacted with substituted benzaldehyde derivatives. This serendipitous discovery marked the beginning of what would later be known as the Johnson-Corey-Chaykovsky reaction, establishing trimethylsulfonium iodide and related compounds as essential tools in organic synthesis.

The early investigations revealed that sulfonium compounds possessed unique structural characteristics that distinguished them from other organometallic reagents. X-ray crystallographic studies demonstrated that the trimethylsulfonium ion adopts a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C bond angles near 102° and C-S bond distances of approximately 177 picometers. These structural parameters provided crucial insights into the electronic properties that govern the compound's reactivity patterns.

Evolution of Synthetic Methodologies

The synthetic approaches to trimethylsulfonium iodide have undergone significant refinement since the compound's initial preparation. The most straightforward and widely adopted synthesis involves the nucleophilic substitution reaction between dimethyl sulfide and iodomethane, following an SN2 mechanism where iodide serves as the leaving group. This fundamental reaction can be represented as:

(CH₃)₂S + CH₃I → $$(CH₃)₃S$$⁺I⁻

Early synthetic methodologies revealed that the reaction proceeds efficiently at room temperature, typically requiring 15 hours for completion with yields reaching approximately 66%. The resulting precipitate can be purified through recrystallization from ethanol, yielding clear, colorless crystals suitable for further synthetic applications. This straightforward approach has remained the preferred method due to its simplicity, reliability, and the commercial availability of the required starting materials.

The evolution of synthetic methodologies also encompassed the development of alternative preparation routes that addressed specific synthetic challenges. For weakly electrophilic alkyl halides, researchers discovered that reaction rates could be significantly enhanced through the addition of silver tetrafluoroborate. Furthermore, the irreversibility and rate of methylation could be improved by employing more electrophilic methylating agents such as methyl trifluoromethanesulfonate.

Historical Development of Applications in Organic Chemistry

The historical development of trimethylsulfonium iodide applications in organic chemistry represents a paradigm shift from traditional synthetic approaches toward more versatile and environmentally conscious methodologies. The compound's primary historical significance emerged through its role as a precursor to dimethylsulfaniumyl methanide, one of the Corey-Chaykovsky reagents. This transformation, achieved through treatment with strong bases such as sodium hydride, enabled the generation of highly reactive ylide species capable of transferring methylene groups to various electrophilic substrates.

The Johnson-Corey-Chaykovsky reaction mechanism, elucidated through extensive mechanistic studies, revealed that the process involves nucleophilic addition of the ylide to carbonyl or imine groups, followed by expulsion of the sulfonium cation as a leaving group to form three-membered rings. This mechanistic understanding provided the foundation for developing stereoselective variants and expanding the scope of compatible substrates.

Historical applications initially focused on epoxide synthesis from aldehydes and ketones, where the reaction consistently favored trans diastereoselectivity regardless of the initial stereochemistry. This predictable stereochemical outcome became a defining characteristic that distinguished sulfur ylide methodology from alternative synthetic approaches. The degree of reversibility in the initial addition step was found to depend on four critical factors: substrate stability, ylide stability, steric hindrance in the betaine intermediate, and solvation of charges by counterions.

The most established synthetic route for trimethylsulfonium iodide involves the direct alkylation of dimethyl sulfide with methyl iodide [1]. This classical approach represents a straightforward nucleophilic substitution reaction where the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic carbon of methyl iodide [2]. The reaction proceeds according to the following stoichiometric equation: (CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻ [3].

The reaction mechanism follows a bimolecular nucleophilic substitution pathway, where the lone pair electrons on sulfur attack the methyl carbon of methyl iodide, simultaneously displacing the iodide ion [4]. This process results in the formation of a quaternary sulfonium cation paired with an iodide anion [1]. The reaction typically exhibits second-order kinetics, being first-order with respect to both dimethyl sulfide and methyl iodide [4].

Under standard conditions, equimolar quantities of dimethyl sulfide and methyl iodide are mixed at room temperature, typically around 25°C [1]. The reaction proceeds slowly at ambient temperature, requiring reaction times of 12 to 15 hours for complete conversion [1]. The formation of trimethylsulfonium iodide is evidenced by the precipitation of white crystalline material from the reaction mixture [1].

The classical method demonstrates excellent yields, with reported conversions reaching 92% under optimized conditions [2]. Temperature control plays a crucial role in reaction efficiency, as elevated temperatures can accelerate the reaction rate but may also promote unwanted side reactions [2]. The use of polar protic solvents such as methanol can enhance reaction rates by stabilizing the charged transition state [2].

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 25°C | 92 | [2] |

| Stoichiometry | 1:1 (sulfide:iodide) | 92 | [2] |

| Reaction Time | 12-15 hours | 92 | [2] |

| Solvent | Methanol or neat | 92 | [2] |

Laboratory-Scale Synthesis Approaches and Optimization

Laboratory-scale synthesis of trimethylsulfonium iodide has been extensively optimized through systematic investigation of reaction parameters [1]. The optimization process focuses on maximizing yield while minimizing reaction time and purification requirements [5]. Several key parameters have been identified as critical for successful synthesis: stoichiometry, temperature, solvent selection, and reaction time [1] [5].

Stoichiometric optimization studies reveal that slight excess of methyl iodide, typically 1.1 to 1.2 equivalents, can improve overall conversion by driving the equilibrium toward product formation [2]. However, excessive amounts of methyl iodide can complicate purification and increase reaction costs [2]. The optimal stoichiometric ratio of dimethyl sulfide to methyl iodide has been established as 1:1.1 for laboratory-scale preparations [1].

Temperature optimization experiments demonstrate that reaction rates increase significantly with temperature elevation [20]. At 55-60°C, reaction times can be reduced to 4-6 hours while maintaining high yields [20]. However, temperatures above 80°C may promote decomposition reactions and reduce overall selectivity [20]. The activation energy for the alkylation reaction has been calculated through kinetic studies, providing insights into the temperature dependence of reaction rates [4].

Solvent effects play a significant role in reaction optimization [15]. Polar protic solvents such as ethanol and methanol enhance reaction rates by stabilizing the charged transition state [15]. The dielectric constant of the solvent correlates with reaction rate, with higher dielectric constants generally favoring faster reactions [18]. Acetonitrile has been shown to act as an effective phase transfer catalyst in certain reaction conditions [15].

Advanced optimization techniques include the use of catalytic additives to accelerate reaction rates [2]. Sodium iodide has been employed as a catalyst in some synthetic protocols, presumably by facilitating iodide exchange and activation of methyl iodide [2]. The catalyst loading is typically kept minimal to avoid introducing impurities into the final product [2].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Temperature | 25°C, 15 hours | 60°C, 4 hours | 75% time reduction |

| Stoichiometry | 1:1 ratio | 1:1.1 ratio | 8% yield increase |

| Solvent | Neat reaction | Ethanol | 15% rate increase |

| Catalyst | None | NaI (0.1 equiv) | 20% rate increase |

Industrial Production Protocols

Industrial production of trimethylsulfonium iodide requires specialized protocols designed for large-scale manufacturing while maintaining product quality and process safety [2] [20]. The industrial approach differs significantly from laboratory methods in terms of equipment design, reaction control, and purification strategies [2]. Scale-up considerations include heat management, mixing efficiency, and continuous processing capabilities [20].

The most widely adopted industrial protocol utilizes aqueous-phase synthesis, where dimethyl sulfide reacts with methyl halides in the presence of water [2] [20]. This approach offers several advantages over neat reactions, including improved heat dissipation, enhanced mixing, and simplified product isolation [2]. The aqueous system typically operates at elevated temperatures between 50-70°C and pressures up to 80 pounds per square inch gauge [2] [20].

Industrial reactors are designed as continuous stirred tank reactors or tubular flow reactors to ensure consistent product quality [2]. Temperature control is achieved through external cooling systems and internal heat exchangers to manage the exothermic nature of the alkylation reaction [2]. Pressure control systems maintain optimal reaction conditions while ensuring safe operation [20].

Water-immiscible solvent systems have been developed for industrial applications, utilizing toluene as a co-solvent with water [20]. This biphasic system allows for in-situ product separation and simplified downstream processing [20]. The toluene-water system operates under similar temperature and pressure conditions as the aqueous-only system but provides enhanced product recovery [20].

Quality control in industrial production involves continuous monitoring of reaction progress through analytical techniques [2]. Product purity is maintained through controlled addition of reactants and precise temperature management [2]. The industrial process typically achieves yields of 93-95%, which represents excellent efficiency for large-scale production [2] [20].

Economic considerations in industrial production include raw material costs, energy consumption, and waste treatment [2]. Methyl chloride is often preferred over methyl iodide for industrial synthesis due to significantly lower cost, despite requiring more vigorous reaction conditions [2] [20]. The choice of methyl halide depends on the balance between raw material cost and processing complexity [2].

| Industrial Parameter | Specification | Typical Range |

|---|---|---|

| Reactor Temperature | 55-65°C | ±2°C control |

| Operating Pressure | 40-60 psig | ±5 psig control |

| Residence Time | 4-5 hours | Continuous flow |

| Product Purity | >95% | Analytical verification |

| Production Yield | 93-95% | Based on limiting reagent |

Recent Advances in Preparation Techniques

Recent advances in trimethylsulfonium iodide synthesis have focused on developing more efficient and environmentally sustainable methods [9] [12]. Contemporary research has introduced novel synthetic strategies that address traditional limitations such as long reaction times, harsh conditions, and purification challenges [9]. These advances leverage modern synthetic methodologies and process intensification techniques [12].

One significant advancement involves the use of microwave-assisted synthesis to accelerate reaction rates and improve energy efficiency [9]. Microwave heating provides rapid and uniform temperature distribution, reducing reaction times from hours to minutes while maintaining high yields [9]. The selective heating of polar molecules in the reaction mixture enables precise temperature control and minimizes thermal decomposition [9].

Flow chemistry techniques have been successfully applied to trimethylsulfonium iodide synthesis, offering advantages in terms of reaction control and scalability [12]. Continuous flow reactors provide excellent heat and mass transfer, enabling precise control of reaction conditions [12]. The plug flow characteristics of these reactors ensure consistent residence times and minimize side reactions [12].

Ionic liquid-mediated synthesis represents another recent development, utilizing task-specific ionic liquids as both solvents and catalysts [12]. These systems offer unique advantages including negligible vapor pressure, high thermal stability, and recyclability [12]. The ionic nature of these solvents promotes efficient charge transfer and can accelerate nucleophilic substitution reactions [12].

Mechanochemical synthesis through ball milling has emerged as a solvent-free alternative for trimethylsulfonium iodide preparation [13]. This technique involves grinding reactants together under mechanical force, promoting intimate contact and reaction without requiring solvents [13]. The mechanochemical approach offers environmental benefits and simplified purification procedures [13].

Photochemical activation methods have been explored for generating reactive intermediates that facilitate sulfonium salt formation [9]. These methods utilize visible light irradiation to activate specific chemical bonds and promote desired transformations [9]. Photochemical approaches offer mild reaction conditions and high selectivity [9].

| Advanced Technique | Key Advantage | Typical Conditions | Yield Improvement |

|---|---|---|---|

| Microwave Synthesis | Rapid heating | 80°C, 30 minutes | 10-15% |

| Flow Chemistry | Precise control | 60°C, 2-3 minutes | 5-10% |

| Ionic Liquids | Recyclable solvent | 40°C, 2 hours | 8-12% |

| Mechanochemical | Solvent-free | Ball milling, 1 hour | 5-8% |

| Photochemical | Mild conditions | Visible light, 4 hours | 12-18% |

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to trimethylsulfonium iodide synthesis to minimize environmental impact and improve process sustainability [9] [13] [19]. These approaches focus on reducing hazardous reagents, minimizing waste generation, and developing more energy-efficient processes [9]. The implementation of green chemistry principles addresses growing environmental concerns while maintaining synthetic efficiency [19].

Water-based synthesis represents a fundamental green chemistry approach, replacing organic solvents with water as the primary reaction medium [2] [20]. Aqueous systems eliminate volatile organic compound emissions and reduce fire hazards associated with organic solvents [2]. The high heat capacity of water provides excellent temperature control and heat dissipation during exothermic reactions [20].

Solvent-free synthesis protocols have been developed using neat reactant conditions or solid-supported reactions [13]. These methods eliminate solvent waste and simplify purification procedures [13]. Mechanochemical synthesis through ball milling exemplifies this approach, achieving high yields without any solvent requirements [13].

Renewable feedstock utilization focuses on replacing petroleum-derived starting materials with bio-based alternatives [9]. Research has explored the use of dimethyl sulfide derived from renewable sources, including biomass processing and fermentation byproducts [9]. These approaches reduce dependence on fossil fuel resources while maintaining synthetic efficiency [9].

Catalytic processes have been developed to reduce reaction temperatures and improve atom economy [19]. Iron-based catalytic systems have shown particular promise for promoting sulfonium salt formation under mild conditions [19]. These catalysts enable reaction temperatures below 40°C while maintaining excellent yields [19].

Waste minimization strategies include recycling of unreacted starting materials and byproduct utilization [9]. Distillation and crystallization techniques allow recovery of excess dimethyl sulfide for reuse in subsequent reactions [9]. Iodide salts can be regenerated and recycled, reducing overall reagent consumption [9].

Process intensification through continuous processing and integrated reaction-separation systems reduces energy consumption and waste generation [12]. These approaches combine reaction and purification steps in single operations, minimizing intermediate handling and reducing overall environmental footprint [12].

| Green Chemistry Principle | Implementation | Environmental Benefit |

|---|---|---|

| Aqueous Synthesis | Water as solvent | Eliminates VOC emissions |

| Solvent-Free Methods | Mechanochemical synthesis | Zero solvent waste |

| Renewable Feedstocks | Bio-based dimethyl sulfide | Reduced fossil fuel dependence |

| Mild Catalysis | Iron-catalyzed reactions | Lower energy consumption |

| Waste Recycling | Solvent recovery systems | Reduced raw material usage |

Purification and Crystallization Strategies

Purification of trimethylsulfonium iodide requires specialized techniques to achieve the high purity levels demanded for research and industrial applications [1] [8] [21]. The ionic nature of the compound and its high solubility in polar solvents present unique challenges for traditional purification methods [21]. Effective purification strategies must address both chemical purity and physical form requirements [8].

Recrystallization from ethanol represents the most widely employed purification method for trimethylsulfonium iodide [1] [22]. This technique exploits the differential solubility of the product and impurities in hot versus cold ethanol [1]. The procedure involves dissolving crude product in hot absolute ethanol, followed by slow cooling to promote crystal formation [22]. Multiple recrystallization cycles may be necessary to achieve analytical purity levels above 98% [22].

The crystallization process is sensitive to water content, as trace moisture can interfere with crystal formation and reduce product purity [22]. Anhydrous ethanol is essential for optimal results, and the entire procedure must be conducted under dry conditions [22]. The addition of ethanol should be carefully controlled to avoid supersaturation, which can lead to rapid precipitation and poor crystal quality [22].

Advanced purification techniques include acetonitrile-hexane extraction systems for selective removal of impurities [21]. This biphasic extraction method exploits the preferential solubility of trimethylsulfonium iodide in acetonitrile while impurities partition into the hexane phase [21]. The technique is particularly effective for removing organic byproducts and unreacted starting materials [21].

Column chromatography has been adapted for sulfonium salt purification using specialized stationary phases [21]. Ion-exchange resins can effectively separate ionic impurities based on charge density and size differences [21]. Reverse-phase chromatography using water-acetonitrile gradients provides excellent resolution for closely related compounds [21].

Vacuum drying techniques are essential for removing residual solvents and achieving the required moisture content [1] [22]. Drying is typically conducted at 40°C under reduced pressure for extended periods to ensure complete solvent removal [22]. The hygroscopic nature of trimethylsulfonium iodide requires careful control of atmospheric exposure during drying operations [22].

Quality control during purification involves multiple analytical techniques to verify purity and identity [8] [10]. Potentiometric titration using silver nitrate provides quantitative determination of iodide content [10]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects organic impurities [8]. Melting point determination serves as a rapid purity assessment tool [10].

Industrial purification protocols often employ continuous crystallization systems to maintain consistent product quality [2]. These systems provide controlled nucleation and growth conditions, resulting in uniform crystal size distribution [2]. Automated filtration and washing systems ensure thorough removal of mother liquor and impurities [2].

| Purification Method | Purity Achieved | Advantages | Limitations |

|---|---|---|---|

| Ethanol Recrystallization | >98% | Simple procedure | Multiple cycles required |

| Acetonitrile-Hexane Extraction | >99% | Selective impurity removal | Requires biphasic system |

| Ion-Exchange Chromatography | >99.5% | High resolution | Complex equipment |

| Vacuum Drying | >97% | Solvent removal | Time-consuming process |

| Continuous Crystallization | >95% | Industrial scalability | High capital investment |

The optimization of crystallization conditions involves systematic investigation of solvent systems, temperature profiles, and nucleation control [22]. Seeding techniques can be employed to control crystal size and morphology [22]. The choice of crystallization solvent significantly affects both yield and purity, with ethanol providing the optimal balance for most applications [1] [22].

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride

Timm Lankau, Chin-Hui YuPMID: 25384675 DOI: 10.1039/c4cp03965c

Abstract

The formation of CH3Cl from (CH3)3SCl in various solvents has been studied based on M05/6-311+G(2d,p) DFT calculations to quantify the influence of the solvent on the stability of sulfonium cations. Four different pathways (one SN1, one backside and two frontside attacks for SN2) as well as the formation of different ion pairs (tripod, seesaw, and linear) are discussed to investigate the origin of the kinetic solvent effect (KSE) and the contribution of ion pairs to the overall reaction. Ion pairs are formed only in solvents with a permittivity ε lower than 28, but the reaction proceeds via a standard SN2 mechanism with a backside attack in all solvents. The formation of ion pairs does not change the order of the rate law, but it strongly influences the KSE, which can distinguish between reactions starting from free ions and those starting from ion pairs, in contrast to standard kinetic analysis.The Association between the Urinary Excretion of Trimethylselenonium and Trimethylsulfonium in Humans

Bassam Lajin, Kevin A FrancesconiPMID: 27870899 DOI: 10.1371/journal.pone.0167013

Abstract

Hydrogen sulfide is a signaling molecule that plays important roles in several physiological processes, and its methylation product trimethylsulfonium (TMS) is a natural constituent of human urine that could serve as a biomarker for hydrogen sulfide. In vitro studies showed that the enzyme indole-ethylamine N-methyltransferase (INMT) is responsible for the production of trimethylsulfonium as well as its selenium analogue trimethylselenonium (TMSe). Marked inter-individual variability in TMSe production is associated with genetic polymorphisms in the INMT gene, but it remains unclear whether these polymorphisms affect substrate specificity or general enzymatic activity. Therefore, we explore the association between the TMS and TMSe production phenotypes. Caucasian volunteers were recruited and grouped according to their TMSe status into "TMSe producers" and "TMSe non-producers", and morning urine samples were collected over 5 consecutive days from each volunteer. A total of 125 urine samples collected from 25 volunteers (13 TMSe producers and 12 TMSe non-producers) were analyzed for total selenium and total sulfur using inductively coupled plasma mass spectrometry (ICPMS), trimethylselenonium using HPLC/ICPMS, and trimethylsulfonium using HPLC/electrospray ionization-triple quadrupole-mass spectrometry (ESI-QQQ-MS). Although there was no correlation between TMS and TMSe urinary levels within the "TMSe producers" group, the "TMSe producers" had urinary levels of TMS 10-fold higher than those of the "TMSe non-producers" (P < 0.001). This result indicates that stratification according to TMSe status or genotype is crucial for the correct interpretation of urinary TMS as a possible biomarker for hydrogen sulfide body pools.Ion/ion reactions with "onium" reagents: an approach for the gas-phase transfer of organic cations to multiply-charged anions

Joshua D Gilbert, Boone M Prentice, Scott A McLuckeyPMID: 25652935 DOI: 10.1007/s13361-015-1077-2

Abstract

The use of ion/ion reactions to effect gas-phase alkylation is demonstrated. Commonly used fixed-charge "onium" cations are well-suited for ion/ion reactions with multiply deprotonated analytes because of their tendency to form long-lived electrostatic complexes. Activation of these complexes results in an SN2 reaction that yields an alkylated anion with the loss of a neutral remnant of the reagent. This alkylation process forms the basis of a general method for alkylation of deprotonated analytes generated via electrospray, and is demonstrated on a variety of anionic sites. SN2 reactions of this nature are demonstrated empirically and characterized using density functional theory (DFT). This method for modification in the gas phase is extended to the transfer of larger and more complex R groups that can be used in later gas-phase synthesis steps. For example, N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is used to transfer a carbodiimide functionality to a peptide anion containing a carboxylic acid. Subsequent activation yields a selective reaction between the transferred carbodiimide group and a carboxylic acid, suggesting the carbodiimide functionality is retained through the transfer process. Many different R groups are transferable using this method, allowing for new possibilities for charge manipulation and derivatization in the gas phase.Interferences in the direct quantification of bisphenol S in paper by means of thermochemolysis

Valentina Becerra, Jürgen OdermattPMID: 23305856 DOI: 10.1016/j.chroma.2012.12.034

Abstract

This article analyses the interferences in the quantification of traces of bisphenol S in paper by applying the direct analytical method "analytical pyrolysis gas chromatography mass spectrometry" (Py-GC/MS) in conjunction with on-line derivatisation with tetramethylammonium hydroxide (TMAH). As the analytes are simultaneously analysed with the matrix, the interferences derive from the matrix. The investigated interferences are found in the analysis of paper samples, which include bisphenol S derivative compounds. As the free bisphenol S is the hydrolysis product of the bisphenol S derivative compounds, the detected amount of bisphenol S in the sample may be overestimated. It is found that the formation of free bisphenol S from the bisphenol S derivative compounds is enhanced in the presence of tetramethylammonium hydroxide (TMAH) under pyrolytic conditions. In order to avoid the formation of bisphenol S trimethylsulphonium hydroxide (TMSH) is introduced. Different parameters are optimised in the development of the quantification method with TMSH. The quantification method based on TMSH thermochemolysis has been validated in terms of reproducibility and accuracy.Reaction efficiency of organic alkalis with various classes of lipids during thermally assisted hydrolysis and methylation

Yasuyuki Ishida, Mizuho Katagiri, Hajime OhtaniPMID: 19223033 DOI: 10.1016/j.chroma.2009.01.071

Abstract

Reaction efficiencies of two organic alkalis, tetramethylammonium hydroxide (TMAH) and trimethylsulfonium hydroxide (TMSH), with lipids during thermally assisted hydrolysis and methylation (THM) were examined focusing on (1) the types of lipids and (2) degree of unsaturation of fatty acid moieties. Different types of lipids such as triglycerides, phospholipids, free fatty acids and cholesteryl esters containing saturated, monounsaturated or polyunsaturated fatty acid (PUFA) residues were subjected to THM-gas chromatography (GC) in the presence of TMAH or TMSH. The obtained results revealed that the THM reaction using TMAH allowed almost quantitative methylation of saturated and monounsaturated fatty acid components independently of the classes of lipids. However, strong alkalinity of TMAH brought about isomerization and/or degradation of PUFA components. In contrast, the use of TMSH was effective to highly sensitive detection of PUFA as well as saturated and monounsaturated fatty acid components contained in triglycerides, phospholipids (phosphatidylcholines) and free fatty acids. On the other hand, TMSH was proved to react hardly with any kind of fatty acid residues in cholesteryl esters due to their steric hindrance.Urea derivatives are highly active catalysts for the base-mediated generation of terminal epoxides from aldehydes and trimethylsulfonium iodide

Sarah A Kavanagh, Alessandro Piccinini, Eimear M Fleming, Stephen J ConnonPMID: 18385839 DOI: 10.1039/b719767e

Abstract

N,N'-Diarylureas have been shown to efficiently catalyse sulfonium ylide-mediated aldehyde epoxidation reactions for the first time. These processes are of broad scope and can be coupled with a subsequent Cu(II) ion-catalysed Meinwald rearrangement to give an efficient and convenient protocol for aldehyde homologation without intermediate purification.A high-throughput fatty acid profiling screen reveals novel variations in fatty acid biosynthesis in Chlamydomonas reinhardtii and related algae

Erin L Pflaster, Michael J Schwabe, Joyanne Becker, Melissa S Wilkinson, Ashley Parmer, Thomas E Clemente, Edgar B Cahoon, Wayne R RiekhofPMID: 25239975 DOI: 10.1128/EC.00128-14

Abstract

Analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a common technique for the quantitative and qualitative analysis of acyl lipids. Methods for FAME preparation are typically time-consuming and labor-intensive and require multiple transfers of reagents and products between reaction tubes and autosampler vials. In order to increase throughput and lower the time and materials costs required for FAME preparation prior to GC analysis, we have developed a method in which 10-to-20-mg samples of microbial biomass are transferred to standard GC autosampler vials, transesterified using an emulsion of methanolic trimethylsulfonium hydroxide and hexane, and analyzed directly by GC without further sample handling. This method gives results that are essentially identical to those obtained by the more labor- and material-intensive FAME preparation methods, such as transmethylation with methanolic HCl. We applied this method to the screening of laboratory and environmental isolates of the green alga Chlamydomonas for variations in fatty acid composition. This screening method facilitated two novel discoveries. First, we identified a common laboratory strain of C. reinhardtii, CC-620, completely lacking all ω-3 fatty acids normally found in this organism and showed that this strain contains an inactivating mutation in the CrFAD7 gene, encoding the sole ω-3 desaturase activity in this organism. Second, we showed that some species of Chlamydomonas make Δ6-unsaturated polyunsaturated fatty acids (PUFA) rather than the Δ5 species normally made by the previously characterized laboratory strains of Chlamydomonas, suggesting that there is species-specific variation in the regiospecificity and substrate selectivity of front-end desaturases in this algal genus.Use of an injection port for thermochemolysis-gas chromatography/mass spectrometry: rapid profiling of biomaterials

Farzad Shadkami, Robert HelleurPMID: 19559444 DOI: 10.1016/j.chroma.2009.06.014

Abstract

A simple and direct approach was developed for thermochemolytic analysis of a wide range of biomolecules present in plant materials using an injection port of a gas chromatograph/mass spectrometer (GC/MS) and a novel solids injector consisting of a coiled stainless steel wire placed inside a modified needle syringe. Optimum thermochemolysis (or Thermally Assisted Hydrolysis/Methylation) was achieved by using a suitable methanolic solution of trimethylsulfonium hydroxide (TMSH) or tetramethylammonium hydroxide (TMAH) with an injection port temperature of 350 degrees C. Intact, methylated flavonoids, saccharides, phenolic and fatty acids, lignin dimers and diterpene resin acids were identified. Samples include tea leaves, hemicelluloses, lignin isolates and herbal medicines. Unexpected chromatographic results using TMAH reagent revealed the presence of intact methylated trisaccharides (658 Da) and structurally informative dimer lignin markers.Fatty acid profiling of raw human plasma and whole blood using direct thermal desorption combined with gas chromatography-mass spectrometry

Lawrence Akoto, René J J Vreuls, Hubertus Irth, Roel Pel, Frans StellaardPMID: 17889883 DOI: 10.1016/j.chroma.2007.08.080

Abstract

Gas chromatography (GC) has in recent times become an important tool for the fatty acid profiling of human blood and plasma. An at-line procedure used in the fatty acid profiling of whole/intact aquatic micro-organisms without any sample preparation was adapted for this work. A direct thermal desorption (DTD) interface was used to profile the fatty acid composition of human plasma and whole human blood of eight volunteers in a procedure omitting the usual lipid extraction steps that precede sample methylation in the traditional (off-line) protocols. Trimethylsulfonium hydroxide (TMSH) was used as reagent for thermally assisted methylation. In a fully automated manner, the liner of the GC injector is used as a sample-and-reaction container with the aid of the DTD interface. The fatty acid methyl ester (FAME) profiles obtained using this novel approach, were very identical to those obtained when the traditional off-line protocol was applied. FAME yields obtained in the at-line DTD method were found to be very similar for saturated fatty acids, but significantly higher for polyunsaturated fatty acids compared to off-line yields. As a result of the contribution of circulating cell membranes in blood, substantial differences were observed when the amount of FAMEs obtained in whole human blood and human plasma samples were compared after their analysis. Thanks to the fully automated operation of this novel procedure, large series of analyses can easily be performed.The hydrogen sulfide metabolite trimethylsulfonium is found in human urine

Bassam Lajin, Kevin A FrancesconiPMID: 27247020 DOI: 10.1038/srep27038